2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is an organic compound with the molecular formula . This compound is characterized by its unique structure, which includes a naphthalene ring linked to a phenoxy group and an acetamide moiety. It falls under the category of phenoxy acetamides, which are known for their potential biological activities, including anti-inflammatory and analgesic properties. The compound's systematic IUPAC name is 2-[4-(naphthalen-1-ylmethyl)phenoxy]acetamide, and it has a CAS number of 62369-63-5 .
The synthesis of 2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide typically involves several steps:
The reaction mechanism can be described as follows:
The molecular structure of 2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-[4-(naphthalen-1-ylmethyl)phenoxy]acetamide |
| InChI | InChI=1S/C19H17NO2/c20-19(21)13-22... |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N |
2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is primarily related to its interaction with biological targets:
The physical properties of 2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide include:
Chemical properties include:
2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide has potential applications in various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: